

# 3,5-Dibromo-4-methylphenol CAS number 13979-81-2

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-methylphenol

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An In-Depth Technical Guide to **3,5-Dibromo-4-methylphenol** (CAS 13979-81-2): A Versatile Intermediate for Advanced Synthesis

## Abstract

**3,5-Dibromo-4-methylphenol**, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—a hydroxyl group for nucleophilic and electrophilic reactions, two bromine atoms for cross-coupling and metallation, and a methyl group influencing electronic properties—renders it a highly versatile building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its physicochemical properties, a validated synthetic protocol with mechanistic insights, key applications as a synthetic intermediate, and essential safety and handling protocols.

## Physicochemical and Spectroscopic Profile

**3,5-Dibromo-4-methylphenol** is a solid at room temperature.<sup>[1]</sup> Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis. The key properties are summarized below.

Table 1: Physicochemical Properties of **3,5-Dibromo-4-methylphenol**

Property	Value	Source(s)
CAS Number	13979-81-2	[2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub> O	[2][3][5]
Molecular Weight	265.93 g/mol	[2][4][5]
IUPAC Name	3,5-dibromo-4-methylphenol	[5]
Synonyms	3,5-Dibromo-p-cresol	[2][5]
Appearance	White to off-white or light brown solid/powder	[6][7]
Melting Point	105-107 °C	[1]
Boiling Point	280-286 °C	[1]
EINECS Number	237-763-6	[2][3]

## Spectroscopic Characterization

Definitive structural confirmation relies on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. <sup>13</sup>C NMR will reveal the unique carbon environments within the molecule.
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a characteristic isotopic pattern for a dibrominated compound, with prominent molecular ion peaks (M, M+2, M+4).[5][8]
- Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band characteristic of the O-H stretch of the phenolic group and other peaks corresponding to C-H and C-Br bonds, and C=C bonds of the aromatic ring.[8][9]

Caption: Chemical structure of **3,5-Dibromo-4-methylphenol**.

## Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of **3,5-Dibromo-4-methylphenol** is via the electrophilic aromatic substitution of p-cresol (4-methylphenol). The phenolic hydroxyl group is a potent activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions.

## Expertise in Practice: Why This Protocol Works

The choice of solvent and brominating agent is critical. A polar protic solvent like acetic acid can facilitate the polarization of molecular bromine ( $\text{Br}_2$ ), enhancing its electrophilicity. The reaction is highly exothermic; therefore, controlling the temperature is essential to prevent over-bromination or the formation of side products. The protocol described is adapted from standard procedures for the bromination of activated aromatic rings.<sup>[6][10]</sup>

## Detailed Step-by-Step Synthesis Protocol

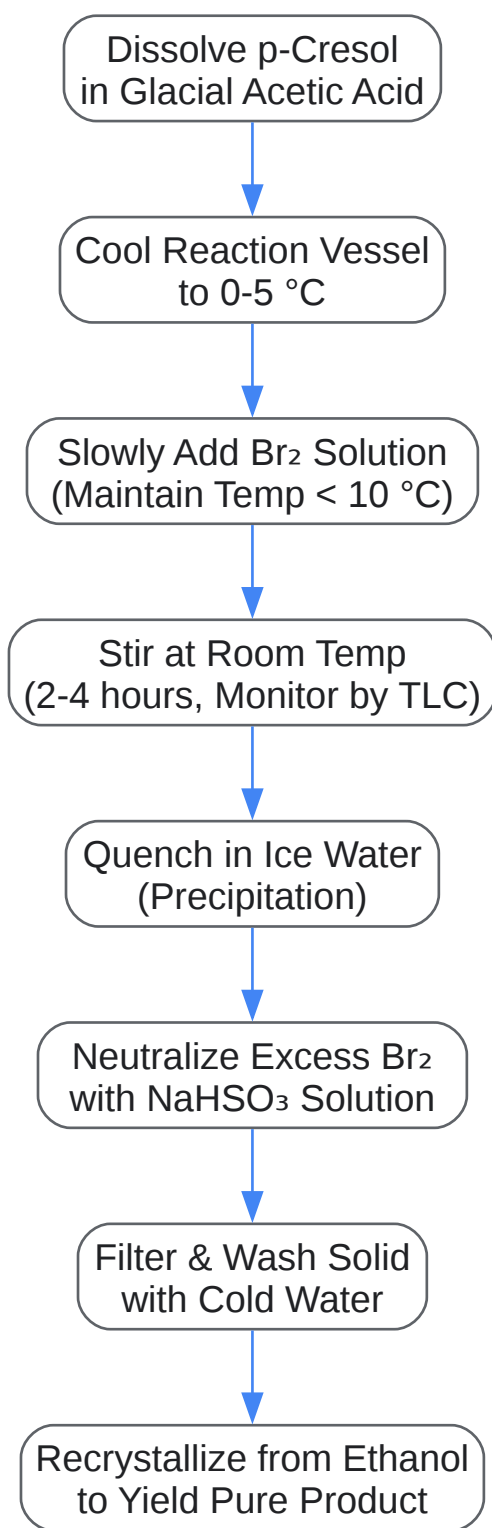
Materials:

- p-Cresol (4-methylphenol)
- Molecular Bromine ( $\text{Br}_2$ )
- Glacial Acetic Acid
- Sodium bisulfite ( $\text{NaHSO}_3$ ) solution, saturated
- Ice-cold deionized water
- Ethanol or Rectified Spirit for recrystallization

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for  $\text{HBr}$ ), dissolve p-cresol (1.0 eq.) in glacial acetic acid.
- **Temperature Control:** Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

- **Bromine Addition:** Slowly add a solution of molecular bromine (2.0 - 2.1 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours. Maintain vigorous stirring and ensure the temperature does not exceed 10 °C. The reaction is exothermic and will produce hydrogen bromide (HBr) gas.[\[10\]](#)
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. A precipitate will form.
- **Workup:** To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/brown color of bromine disappears.
- **Isolation:** Filter the solid precipitate using a Büchner funnel, and wash the crude product thoroughly with cold water.
- **Purification:** Recrystallize the dried crude solid from a suitable solvent, such as aqueous ethanol or rectified spirit, to yield pure **3,5-Dibromo-4-methylphenol** as a crystalline solid.[\[10\]](#)



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Caption: Workflow for the synthesis of **3,5-Dibromo-4-methylphenol**.

## Applications in Drug Development and Advanced Synthesis

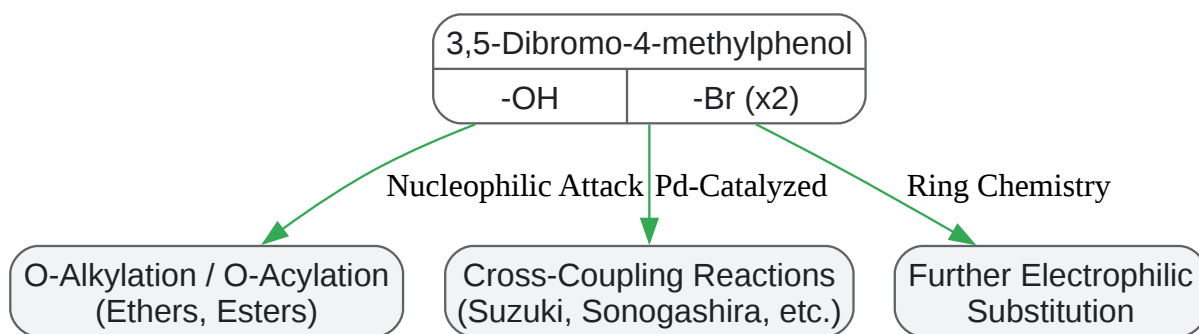
While specific drugs derived directly from **3,5-Dibromo-4-methylphenol** are not widely documented, its value lies in its role as a versatile chemical intermediate. The strategic placement of its functional groups allows for sequential and regioselective modifications.

### A Scaffold for Biologically Active Molecules

The broader class of bromophenols, particularly those isolated from marine sources, exhibit a wide range of potent biological activities, including antimicrobial, anticancer, and anti-diabetic properties.<sup>[11][12]</sup> For instance, the bromophenol compound Bis(2,3-dibromo-4,5-dihydroxyphenyl)-methane (BDDPM) has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.<sup>[12]</sup> Another study highlighted a novel bromophenol derivative as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes therapy.<sup>[11]</sup> **3,5-Dibromo-4-methylphenol** serves as an excellent starting point for synthesizing analogs of such compounds, enabling structure-activity relationship (SAR) studies.

### Core Reactions for Derivatization:

- **Suzuki and other Cross-Coupling Reactions:** The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.<sup>[13]</sup>
- **O-Alkylation/O-Acylation:** The phenolic hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively, which is a common step in modifying drug candidates to improve properties like solubility or metabolic stability.<sup>[14]</sup>
- **Directed Ortho-Metallation:** The hydroxyl group can direct metallation (e.g., lithiation) to the C2 and C6 positions if they were not already substituted, although in this case, the bromine atoms are more likely to undergo metal-halogen exchange.



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Caption: Key reactive sites and derivatization pathways.

## Safety, Handling, and Storage

As a hazardous chemical, proper handling of **3,5-Dibromo-4-methylphenol** is mandatory to ensure laboratory safety.

## GHS Hazard Identification

According to aggregated GHS data, this compound is classified with the following hazards:

- H315: Causes skin irritation.[5][15]
- H319: Causes serious eye irritation.[5][15]
- H335: May cause respiratory irritation.[5]

The corresponding signal word is "Warning".[5]

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

- **Exposure Controls:** In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move the person to fresh air.[16]
- **Spill Management:** In case of a spill, contain the solid material, avoid generating dust, and clean up using appropriate methods for hazardous chemical waste.

## Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

## Conclusion

**3,5-Dibromo-4-methylphenol** is a valuable and versatile intermediate in organic chemistry. Its well-defined structure provides multiple handles for synthetic modification, making it an attractive starting material for creating complex molecules, including potential pharmaceutical agents and specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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